Cas no 401633-35-0 (1-(2,4-dimethoxybenzyl)hydrazine)

1-(2,4-Dimethoxybenzyl)hydrazine is a hydrazine derivative featuring a 2,4-dimethoxybenzyl substituent, which enhances its stability and reactivity in synthetic applications. This compound is particularly valuable as a versatile intermediate in organic synthesis, especially in the preparation of heterocyclic compounds and pharmaceutical agents. The presence of dimethoxy groups on the benzyl moiety improves solubility in organic solvents, facilitating its use in various reaction conditions. Its hydrazine functionality allows for efficient condensation reactions, making it useful in the synthesis of hydrazones, pyrazoles, and other nitrogen-containing scaffolds. The compound’s well-defined structure and consistent purity make it a reliable choice for research and industrial applications requiring precise chemical transformations.
1-(2,4-dimethoxybenzyl)hydrazine structure
401633-35-0 structure
Product Name:1-(2,4-dimethoxybenzyl)hydrazine
CAS No:401633-35-0
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD03014409
CID:1007068
PubChem ID:778643
Update Time:2025-06-15

1-(2,4-dimethoxybenzyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethoxybenzyl)hydrazine
    • (2,4-dimethoxyphenyl)methylhydrazine
    • AC1LFIOD
    • AG-C-46846
    • CBDivE_000235
    • CTK7F1986
    • Oprea1_871818
    • SureCN8724130
    • (2,4-Dimethoxybenzyl)hydrazine
    • AKOS000161467
    • BRA63335
    • EN300-379179
    • [(2,4-dimethoxyphenyl)methyl]hydrazine
    • AB00073601-01
    • SCHEMBL8724130
    • 401633-35-0
    • DTXSID60354677
    • MDL: MFCD03014409
    • Inchi: 1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)9(5-8)13-2/h3-5,11H,6,10H2,1-2H3
    • InChI Key: QUDDWKCRVBNHSA-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1CNN)OC

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 56.5Ų

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Additional information on 1-(2,4-dimethoxybenzyl)hydrazine

1-(2,4-Dimethoxybenzyl)hydrazine: A Multifunctional Compound with Promising Applications in Biomedical Research

1-(2,4-Dimethoxybenzyl)hydrazine, also known as CAS 401633-35-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This molecule belongs to the class of hydrazine derivatives, which are characterized by the presence of the -NH-NH- functional group. The 2,4-dimethoxybenzyl moiety further enhances its biological activity by introducing electron-donating groups that modulate molecular interactions. Recent studies have highlighted its role in drug discovery, molecular targeting, and bioactive compound development, positioning it as a promising candidate for future biomedical innovations.

The molecular structure of 1-(2,4-dimethoxybenzyl)hydrazine consists of a benzene ring substituted with two methoxy groups at the 2 and 4 positions, connected to a hydrazine chain. This configuration allows for multiple modes of interaction with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic effects. The presence of methoxy groups increases the molecule's solubility in polar solvents while maintaining its stability under physiological conditions. Such properties are critical for its application in pharmaceutical formulations and bioactive compound synthesis.

Recent advancements in medicinal chemistry have demonstrated the potential of 1-(2,4-dimethoxybenzyl)hydrazine as a scaffold for the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry reported its ability to inhibit specific enzymatic pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's capacity to modulate protein-protein interactions has also been explored in the context of cancer research, where it shows promise in disrupting oncogenic signaling networks. These findings underscore its significance in the design of targeted therapies.

In the field of drug discovery, 1-(2,4-dimethoxybenzyl)hydrazine has been utilized as a building block for the synthesis of various bioactive derivatives. Researchers have employed combinatorial chemistry approaches to generate analogs with enhanced potency and selectivity. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters described the development of a series of hydrazine-based compounds that exhibit improved antifungal activity against multidrug-resistant pathogens. The structural flexibility of 1-(2,4-dimethoxybenzyl)hydrazine enables the incorporation of diverse functional groups, allowing for the fine-tuning of pharmacological properties.

The biological activity of 1-(2,4-dimethoxybenzyl)hydrazine is closely related to its ability to interact with specific molecular targets. One of its most notable applications is in the modulation of inflammatory responses, where it has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the production of pro-inflammatory cytokines. This property has led to its investigation as a potential therapeutic agent for autoimmune disorders and chronic inflammatory conditions. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

Another area of growing interest is the use of 1-(2,4-dimethoxybenzyl)hydrazine in the development of antimicrobial agents. With the global rise in antibiotic resistance, there is an urgent need for new compounds that can combat multidrug-resistant bacteria. Recent research has shown that this molecule exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. A 2023 study published in Antimicrobial Agents and Chemotherapy highlighted its ability to disrupt bacterial cell membranes through a mechanism involving membrane permeabilization and ion flux disruption. These findings suggest its potential as a novel antimicrobial scaffold.

From a synthetic perspective, the preparation of 1-(2,4-dimethoxybenzyl)hydrazine involves a series of well-established chemical reactions. The synthesis typically begins with the formation of the 2,4-dimethoxybenzyl chloride intermediate, which is then reacted with hydrazine under controlled conditions to yield the final product. Optimization of reaction parameters, such as temperature, solvent, and catalysts, has been critical in improving the yield and purity of the compound. Advances in green chemistry have also led to the development of more sustainable synthesis routes, reducing the environmental impact of its production.

The pharmacokinetic properties of 1-(2,4-dimethoxybenzyl)hydrazine are essential for its application in therapeutic settings. Studies have shown that it exhibits good oral bioavailability, with a half-life that is sufficient for systemic delivery. However, its stability in the gastrointestinal tract remains a challenge, necessitating the development of prodrug formulations or delivery systems to enhance its therapeutic efficacy. Researchers are actively exploring nanocarriers and liposomal formulations to improve its solubility and target specificity in vivo.

Despite its promising applications, the use of 1-(2,4-dimethoxybenzyl)hydrazine is not without challenges. One of the primary concerns is its potential toxicity, particularly at high concentrations. Preclinical studies have reported mild hepatotoxicity in some animal models, highlighting the need for careful dose optimization in clinical trials. Additionally, the compound's susceptibility to oxidation and degradation under certain conditions requires the development of stable formulations to ensure its therapeutic efficacy.

Looking ahead, the future of 1-(2,4-dimethoxybenzyl)hydrazine lies in its integration into multidisciplinary research initiatives. Collaborations between chemists, biologists, and pharmacologists are essential for advancing its potential as a therapeutic agent. Emerging technologies such as computational modeling, high-throughput screening, and artificial intelligence are expected to play a pivotal role in the discovery of new derivatives and applications. These innovations will likely accelerate the translation of 1-(2,4-dimethoxybenzyl)hydrazine into clinically relevant therapies.

In conclusion, 1-(2,4-dimethoxybenzyl)hydrazine represents a promising candidate in the field of medicinal chemistry. Its unique chemical structure, combined with its diverse biological activities, positions it as a valuable scaffold for the development of novel therapeutics. While challenges remain in optimizing its safety and efficacy, ongoing research is likely to unlock its full potential in the treatment of various diseases. As the scientific community continues to explore its properties, the compound is expected to play an increasingly important role in the next generation of pharmaceutical innovations.

For further information on the synthesis, biological activity, and applications of 1-(2,4-dimethoxybenzyl)hydrazine, researchers are encouraged to refer to recent publications in peer-reviewed journals and to engage in collaborative efforts to advance its therapeutic potential.

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